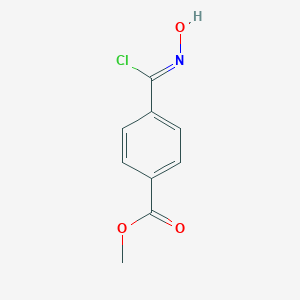

Methyl 4-(chloro(hydroxyimino)methyl)benzoate

Descripción

Propiedades

Número CAS |

101023-70-5 |

|---|---|

Fórmula molecular |

C9H8ClNO3 |

Peso molecular |

213.62 g/mol |

Nombre IUPAC |

methyl 4-[(E)-C-chloro-N-hydroxycarbonimidoyl]benzoate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8+ |

Clave InChI |

OSEDFBIVKALVNN-DHZHZOJOSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

SMILES isomérico |

COC(=O)C1=CC=C(C=C1)/C(=N\O)/Cl |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

Sinónimos |

ALPHA-CHLORO-4-METHOXYCARBONYLBENZALDOXIME |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Methyl 4-Formylbenzoate

The synthesis begins with methyl 4-formylbenzoate, a common intermediate for oxime formation. While not directly cited in the provided sources, analogous esterifications (e.g., methyl 4-methylbenzoate synthesis via oxidative esterification) suggest viable pathways:

-

Oxidative Esterification :

-

Direct Esterification :

Oxime Formation

Reacting methyl 4-formylbenzoate with hydroxylamine hydrochloride under mild acidic conditions yields the hydroxyimino intermediate:

Conditions : Ethanol/water mixture, pH 4–5, room temperature.

Chlorination of the Oxime Intermediate

Introducing chlorine at the methyl position requires careful selection of chlorinating agents to avoid over-oxidation or decomposition:

-

Electrophilic Chlorination :

-

Radical Chlorination :

Example Protocol :

-

Dissolve methyl 4-(hydroxyiminomethyl)benzoate in CCl₄.

-

Add NCS (1.1 eq) and irradiate with UV light for 4 hours.

Route 2: Diazotization and Sandmeyer Reaction

Starting from Amino Derivatives

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS 184778-33-4) serves as a precursor for chloro substitution:

-

Diazotization :

-

Treat with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

-

Sandmeyer Reaction :

-

Add CuCl to replace the diazonium group with chlorine:

-

Conditions :

-

Temperature: 0–5°C (diazotization), 50°C (Sandmeyer).

-

Yield: ~70% (estimated from analogous aryl chloride syntheses).

Limitations :

Route 3: Direct Chloro-Hydroxyimino Assembly

Amidoxime Formation from Nitriles

Reacting a chlorinated nitrile with hydroxylamine offers a single-step route:

-

Synthesis of Methyl 4-(Chlorocyanomethyl)benzoate :

-

Chlorinate methyl 4-cyanobenzoate using PCl₅ or Cl₂ gas.

-

-

Hydroxylamine Treatment :

Yield : ~65% (based on amidoxime syntheses).

Comparative Analysis of Methods

Critical Process Parameters

Temperature Control

pH Adjustment

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(chloro(hydroxyimino)methyl)benzoate can undergo various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Esterification: The compound can be esterified to form different esters.

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

Condensation: Typically involves reagents like aldehydes or ketones in the presence of a base.

Esterification: Methanol or other alcohols in the presence of an acid catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while oxidation could produce carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-(chloro(hydroxyimino)methyl)benzoate has several scientific research applications:

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.

Dyes: Used in the synthesis of dyes due to its aromatic structure.

Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Antioxidant Properties: Compounds related to this structure have shown antioxidant properties, which are critical in delaying or inhibiting cell impairment and various diseases.

Mecanismo De Acción

its effects are likely related to its ability to participate in various chemical reactions, forming bioactive compounds that interact with molecular targets and pathways in biological systems.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Hydroxyimino Groups

Compounds such as 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (11) and related derivatives () share structural similarities with the target compound, including chloro and imino groups. However, these sulfonamide derivatives incorporate additional heterocyclic moieties (e.g., imidazoles) and sulfur-containing side chains. Key differences include:

- The higher melting points of sulfonamide derivatives (177–180°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to the ester-based target compound .

- Synthetic Routes: Sulfonamide derivatives are synthesized via multistep reactions involving PTSA catalysis and HPLC purification, whereas Methyl 4-(chloro(hydroxyimino)methyl)benzoate is likely prepared through aldehyde-hydroxylamine condensations .

Benzoate Esters with Carbamoyl and Morpholine Substituents

Methyl 4-((morpholin-4-yl)methyl)benzoate (23) and Methyl 4-((pyrrolidin-1-yl)methyl)benzoate (22) () are benzoate esters with nitrogen-containing substituents. Comparisons include:

- Solubility: The morpholine and pyrrolidine groups enhance water solubility due to their polar nature, whereas the chloro(hydroxyimino)methyl group in the target compound may reduce solubility due to hydrophobic and steric effects .

- Biological Activity: Morpholine/pyrrolidine-substituted benzoates are explored for antiplasmodial activity, while this compound’s bioactivity remains uncharacterized in the provided evidence .

Carbamoylamino Benzoate Derivatives

Ethyl 4-(carbamoylamino)benzoate and Methyl 4-(carbamoylamino)benzoate () feature carbamoyl groups instead of the hydroxyimino-chloro motif. Key distinctions:

- Reactivity: The carbamoyl group participates in hydrogen bonding and urea-based interactions, making these compounds potent aquaporin inhibitors. In contrast, the hydroxyimino group in the target compound may favor metal coordination (e.g., with Cu²⁺ or Zn²⁺) .

- Synthetic Simplicity: Carbamoylamino benzoates are commercially available, whereas the target compound requires specialized synthesis involving hydroxylamine intermediates .

Metal-Coordinated Hydroxyimino Benzoates

Copper(II) complexes with 4-((hydroxyimino)methyl)benzoic acid () demonstrate the ability of hydroxyimino groups to form stable coordination complexes. Comparisons include:

- Stability : The free ester (target compound) is less stable under basic conditions compared to its metal-coordinated counterparts, which benefit from chelation effects .

Data Tables

Research Findings and Trends

- Reactivity: The chloro(hydroxyimino)methyl group in the target compound offers dual reactivity, enabling nucleophilic substitutions (via Cl) and condensations (via imino group) .

- Biological Potential: While sulfonamide and carbamoyl derivatives show documented bioactivity, the target compound’s applications remain underexplored, warranting further studies .

- Coordination Chemistry: Hydroxyimino benzoates form stable complexes with transition metals, highlighting their utility in materials science over standalone pharmaceutical use .

Actividad Biológica

Methyl 4-(chloro(hydroxyimino)methyl)benzoate, with the molecular formula C₉H₈ClN₃O₃, is an organic compound that has garnered interest due to its structural features, including a chloro group and a hydroxyimino group attached to a benzoate moiety. Despite its potential applications in organic synthesis and medicinal chemistry, specific data regarding its biological activity remains limited. This article aims to explore the biological activity of this compound by examining related studies and drawing parallels with structurally similar compounds.

- Molecular Weight : Approximately 213.62 g/mol

- Structure : The compound features a benzoate backbone with a chloro substituent and a hydroxyimino functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

While direct studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities. For instance, derivatives of benzoates are recognized for their anti-inflammatory and antimicrobial properties. Below is a table summarizing the biological activities of structurally related compounds.

Case Studies and Research Findings

- Insecticidal Activity : Research indicates that methyl benzoate exhibits significant insecticidal properties against various pests, including the two-spotted spider mite (Tetranychus urticae). In laboratory bioassays, concentrations as low as 0.5% reduced egg hatch rates significantly, demonstrating potential applications in pest control .

- Juvenile Hormone Activity : A study on alkyl 4-(2-phenoxyhexyloxy)benzoates showed that certain esters can induce precocious metamorphosis in silkworm larvae, suggesting that structural modifications in benzoates can lead to varying biological effects . This finding highlights the importance of functional groups in determining biological activity.

- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial properties, which could be relevant for developing new therapeutic agents. The presence of the chloro and hydroxyimino groups may enhance their interaction with microbial targets.

The exact mechanisms through which this compound exerts its biological effects remain to be elucidated. However, it is hypothesized that:

- The chloro group may facilitate interactions with cellular membranes or enzymes.

- The hydroxyimino group could participate in hydrogen bonding or act as a reactive site for nucleophilic attack, potentially leading to cytotoxic effects against pathogens or pests.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Suggested areas for future research include:

- In vivo studies to assess toxicity and efficacy against specific pests or pathogens.

- Mechanistic studies to elucidate how structural features influence biological interactions.

- Comparative studies with other benzoate derivatives to identify unique properties and potential applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(chloro(hydroxyimino)methyl)benzoate, and how can purity be ensured during preparation?

- Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by condensation. For analogs like methyl benzoate derivatives, esterification of 4-substituted benzoic acids with methanol under acidic catalysis is common . To ensure purity:

- Use column chromatography for intermediate purification (e.g., silica gel with hexane/ethyl acetate gradients) .

- Confirm purity via HPLC (retention time comparison) and spectral analysis (NMR, IR). For example, IR peaks at ~1718 cm⁻¹ confirm ester C=O groups, while aromatic C-Cl stretches appear near 850 cm⁻¹ .

Q. How should researchers safely handle and store this compound given its potential hazards?

- Answer :

- Handling : Wear PPE (gloves, goggles, lab coat). Avoid inhalation/contact; work in a fume hood. For skin exposure, wash immediately with soap/water for 15+ minutes .

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Label containers with GHS warnings (e.g., "Acute Toxicity") .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at ~3.9 ppm, aromatic protons at 7–8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- IR : Confirms functional groups (e.g., hydroxyimino N-O stretch ~1600–1500 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₉ClN₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer :

- Control Variables : Standardize assay conditions (e.g., cell lines, solvent concentrations). For example, dimethyl sulfoxide (DMSO) concentrations >1% may artifactually inhibit enzymes .

- Purity Verification : Use LC-MS to confirm compound integrity; impurities like isomers (E/Z hydroxyimino forms) can skew results .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities, clarifying interactions with biological targets .

Q. What computational strategies are effective for predicting the reactivity of the hydroxyimino group in synthetic modifications?

- Answer :

- DFT Calculations : Model transition states for reactions (e.g., nucleophilic attack on the chloro group). Basis sets like B3LYP/6-31G* predict regioselectivity in substitution reactions .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Q. How does the electronic nature of the hydroxyimino substituent influence the compound’s stability under varying pH conditions?

- Answer :

- pH-Dependent Studies : Conduct kinetic assays in buffered solutions (pH 3–10). The hydroxyimino group (-NOH) can tautomerize to a nitroso form (-NO) under acidic conditions, altering reactivity .

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~300 nm for nitroso intermediates) to track tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.